Ethyl 4-methanesulfonylpiperidine-4-carboxylate
CAS No.:
Cat. No.: VC20396086
Molecular Formula: C9H17NO4S
Molecular Weight: 235.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO4S |
|---|---|
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | ethyl 4-methylsulfonylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |
| Standard InChI Key | JDVPCMZDWCAGOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCNCC1)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Ethyl 4-methanesulfonylpiperidine-4-carboxylate features a piperidine ring substituted at the 4-position with both methanesulfonyl (-SO₂CH₃) and ethyl carboxylate (-COOEt) groups. The hydrochloride salt form includes a chloride counterion, altering its solubility and stability. Key properties include:
The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the carboxylate moiety offers sites for ester hydrolysis or amidation.
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is synthesized via multi-step reactions starting from piperidine precursors:
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Piperidine Functionalization:
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Step 1: Quaternization of piperidine at the 4-position using methanesulfonyl chloride under basic conditions.
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Step 2: Esterification with ethyl chloroformate to introduce the carboxylate group.
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Step 3: Salt formation via HCl treatment to improve crystallinity.
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Optimization Challenges:
Scalability and Industrial Relevance
Industrial-scale production faces hurdles due to:
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Purification Complexity: The polar sulfonyl group complicates chromatographic separation, necessitating recrystallization from ethanol/water mixtures.
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Cost Efficiency: Methanesulfonyl chloride, a key reagent, contributes to ∼40% of raw material costs .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s bifunctional reactivity enables diverse derivatization:
Case Study: Antiviral Development
In SARS-CoV-2 protease inhibitor research, the sulfonyl group participates in hydrogen bonding with Glu166, while the carboxylate interacts with catalytic dyad His41/Cys145. Derivatives show 78% viral replication inhibition at 10 μM.
Research Frontiers and Challenges
Structural Optimization
Recent studies focus on:
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Sulfonyl Replacement: Substituting -SO₂CH₃ with -SO₂CF₃ improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h).
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Stereochemistry Control: Introducing chiral centers at C3 enhances selectivity for dopamine D3 receptors (eudismic ratio = 32) .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:
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